1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one 1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15823003
InChI: InChI=1S/C12H8BrN3O/c13-8-5-9(7-14-6-8)16-11-4-2-1-3-10(11)15-12(16)17/h1-7H,(H,15,17)
SMILES:
Molecular Formula: C12H8BrN3O
Molecular Weight: 290.11 g/mol

1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one

CAS No.:

Cat. No.: VC15823003

Molecular Formula: C12H8BrN3O

Molecular Weight: 290.11 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one -

Specification

Molecular Formula C12H8BrN3O
Molecular Weight 290.11 g/mol
IUPAC Name 3-(5-bromopyridin-3-yl)-1H-benzimidazol-2-one
Standard InChI InChI=1S/C12H8BrN3O/c13-8-5-9(7-14-6-8)16-11-4-2-1-3-10(11)15-12(16)17/h1-7H,(H,15,17)
Standard InChI Key HUVMCAXKDXZXGW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=O)N2C3=CC(=CN=C3)Br

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one involves multi-step protocols common to benzimidazole derivatives. A representative approach, adapted from methodologies in and , begins with the condensation of 5-bromo-pyridine-3-carboxylic acid with o-phenylenediamine derivatives. For instance, polyphosphoric acid-mediated cyclization at elevated temperatures (140–160°C) facilitates the formation of the benzimidazole ring . Subsequent N-alkylation or arylation introduces substituents at the imidazole nitrogen.

Key steps include:

  • Cyclization: Reaction of 5-bromo-pyridine-3-carboxylic acid with o-phenylenediamine in polyphosphoric acid yields the benzimidazole scaffold .

  • Functionalization: Methylation or bromination at specific positions is achieved using agents like methyl iodide or bromine in the presence of base catalysts such as potassium carbonate .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation. The 1H^1\text{H}-NMR spectrum (DMSO-d6d_6) of analogous compounds shows characteristic peaks for aromatic protons in the pyridine and benzimidazole rings between δ 7.3–9.2 ppm . The bromine atom’s presence is confirmed via isotopic patterns in high-resolution mass spectra, with calculated masses matching observed values (e.g., m/zm/z 290.11 for C12H8BrN3O\text{C}_{12}\text{H}_{8}\text{BrN}_{3}\text{O}) .

Table 1: Key Spectroscopic Features

TechniqueObservations
1H^1\text{H}-NMRδ 7.3–9.2 ppm (aromatic H), δ 4.2 ppm (N–CH3_3)
13C^{13}\text{C}-NMR112–150 ppm (aromatic C), 21–32 ppm (alkyl C)
HRMSm/zm/z 290.11 (M+^+), isotopic peaks for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage in inert atmospheres at low temperatures .

Thermal Behavior

Differential scanning calorimetry (DSC) of related benzimidazoles reveals melting points above 200°C, consistent with the rigid aromatic structure . Thermal gravimetric analysis (TGA) shows decomposition onset near 250°C, highlighting thermal robustness .

Biological Activity and Applications

Table 2: Antimicrobial Activity of Analogous Compounds

CompoundMIC (µg/mL)Target Pathogens
2-(1H-Indol-3-yl)-1H-benzimidazole1.0S. aureus, MRSA
N-Methylated derivatives3.9–7.8Mycobacterium smegmatis

Anticancer and Enzyme Inhibition

Benzimidazole derivatives are explored as kinase inhibitors and antiproliferative agents. Substituents like bromine enhance electrophilicity, facilitating interactions with cysteine residues in target enzymes . Computational models predict moderate binding affinities (KdK_d 10–50 µM) for human kinases, though experimental validation is pending .

Research Gaps and Future Directions

Despite progress in synthesizing benzimidazole derivatives, the biological profile of 1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one remains underexplored. Priorities include:

  • Mechanistic Studies: Elucidating interactions with bacterial (p)ppGpp synthetases or eukaryotic kinases.

  • Optimization: Modifying the pyridine ring’s substitution pattern to enhance solubility and bioavailability.

  • In Vivo Testing: Evaluating toxicity and efficacy in animal models of infection or cancer.

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